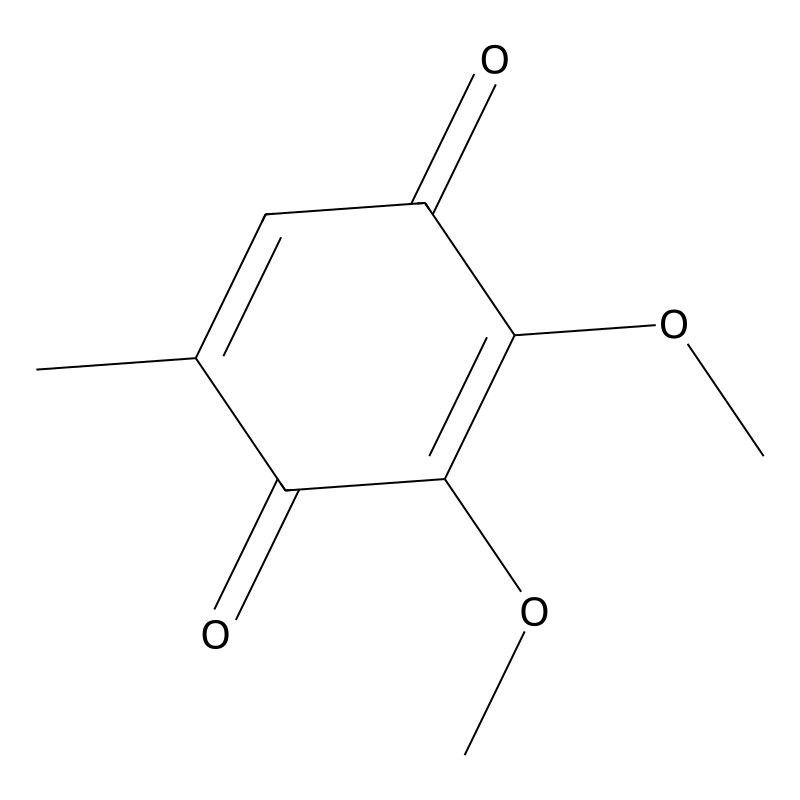

2,3-Dimethoxy-5-methyl-1,4-benzoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as ubiquinone-0 (UQ0), is a naturally occurring quinone found in fungi such as Taiwanofungus camphoratus, Antrodia cinnamomea, and Taiwanofungus salmoneus []. This compound holds potential applications in various scientific research fields, as detailed below:

Tau Protein Aggregation:

UQ0 can induce the formation of fibrils from the tau protein, a crucial component of neurons. Studying these fibrils helps researchers understand the process of neurodegenerative diseases like Alzheimer's, where tau protein aggregation is a hallmark. UQ0 can be used to identify regions of the tau protein involved in fibrillization, potentially aiding in the development of therapeutic strategies [].

2,3-Dimethoxy-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula . This compound features a benzoquinone structure characterized by two methoxy groups and a methyl group at specific positions on the aromatic ring. It is primarily recognized for its occurrence in various fungi, including Antrodia cinnamomea and Taiwanofungus camphoratus, where it may play a role in the organism's metabolic processes and potential bioactivity .

The reactivity of 2,3-dimethoxy-5-methyl-1,4-benzoquinone is notable in several chemical transformations:

- Oxidation and Reduction: It can act as an oxidizing agent, facilitating the oxidation of ascorbic acid under varying pH conditions. The kinetics of this reaction have been studied to understand its behavior in different environments .

- Synthesis Reactions: The compound can be synthesized through a series of reactions starting from 3,4,5-trimethoxytoluene. This involves a Vilsmeier reaction followed by oxidation steps using hydrogen peroxide and dichromate, leading to high yields of the desired product .

2,3-Dimethoxy-5-methyl-1,4-benzoquinone exhibits various biological activities:

- Antioxidant Properties: The compound has shown potential as an antioxidant, which may be beneficial in mitigating oxidative stress in biological systems.

- Anti-Cancer Activity: Research indicates that it can downregulate proto-oncogenes such as HER-2 and decrease levels of phosphorylated AKT and mTOR in cancer cell lines, suggesting a role in cancer therapy .

- Enzymatic Interactions: It has been implicated in the kinetics of oxidation reactions involving ascorbate and epinephrine, further highlighting its biochemical significance .

The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone typically involves:

- Starting Material: 3,4,5-trimethoxytoluene.

- Vilsmeier Reaction: Reacting with phosphorus oxychloride and N,N-dimethylformamide to introduce aldehyde groups.

- Oxidation Steps:

- Initial oxidation to form phenolic compounds using hydrogen peroxide.

- Further oxidation using dichromate or air to achieve the final benzoquinone structure.

This method yields over 80% efficiency and is noted for its simplicity and cost-effectiveness .

The applications of 2,3-dimethoxy-5-methyl-1,4-benzoquinone span various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses in cancer treatment.

- Biochemistry: Its role as an antioxidant makes it valuable in studies related to oxidative stress and enzymatic reactions.

- Natural Products Chemistry: It serves as a marker for certain fungi and may be used in the study of fungal metabolites.

Studies have focused on the interactions of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with other biological molecules:

- Ascorbic Acid: The compound's ability to oxidize ascorbic acid highlights its role in redox biology .

- Epinephrine: Kinetic studies have shed light on how it interacts with epinephrine under physiological conditions .

These interactions underline its potential utility in both therapeutic contexts and biochemical research.

Several compounds share structural similarities with 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-1,4-benzoquinone | One methoxy group | Less potent antioxidant activity compared to 2,3-Dimethoxy derivative. |

| Ubiquinone (Coenzyme Q) | Longer isoprenoid side chain | Plays a crucial role in mitochondrial electron transport. |

| 2-Hydroxy-1,4-benzoquinone | Hydroxy instead of methoxy | Exhibits different reactivity patterns due to hydroxyl group presence. |

| 2,6-Dimethoxy-p-benzoquinone | Two methoxy groups at different positions | Different biological activities related to its structure. |

The uniqueness of 2,3-dimethoxy-5-methyl-1,4-benzoquinone lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity compared to these similar compounds. Its potential applications in pharmaceuticals make it a subject of ongoing research interest.

Systematic Nomenclature and Synonyms

2,3-Dimethoxy-5-methyl-1,4-benzoquinone possesses a well-established systematic nomenclature that reflects its structural organization and functional group arrangement. The IUPAC name for this compound is 2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione, which accurately describes the six-membered ring system with its characteristic diene structure and ketone functionalities. The Chemical Abstracts Service (CAS) registry number 605-94-7 provides a unique identifier for this compound in chemical databases and commercial applications.

The compound is known by numerous synonyms that reflect its biological significance and structural characteristics. The most prominent alternative names include Coenzyme Q0, ubiquinone 0, ubiquinone-0, ubiquinone-O, and CoQ0, all of which emphasize its role as the simplest member of the ubiquinone family. Additional systematic names include 2,3-dimethoxy-5-methyl-p-benzoquinone, 2-methyl-4,5-dimethoxy-p-quinone, and 2,5-cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-. The variety of nomenclature reflects the compound's importance across different research fields, from biochemistry to organic synthesis.

Commercial suppliers and chemical databases also employ specific identifiers such as the MDL number MFCD00001595, PubChem CID 69068, and ChEBI identifier CHEBI:27906. These standardized identifiers facilitate accurate identification and procurement of the compound for research and industrial applications. The EINECS number 210-100-8 further confirms its registration within European chemical inventories.

Molecular Structure and Crystallographic Data

The molecular structure of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is characterized by a benzoquinone core with specific substitution patterns that influence its chemical behavior and biological activity. The molecular formula C9H10O4 indicates a composition that includes nine carbon atoms, ten hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 182.18 g/mol. The SMILES notation COC1=C(OC)C(=O)C(C)=CC1=O provides a concise representation of the molecular connectivity and stereochemistry.

Crystallographic analysis reveals that the compound exists as red to orange crystalline powder or needles under standard conditions. The crystal structure exhibits characteristics typical of substituted benzoquinones, with the quinone ring system maintaining planarity while the methoxy substituents introduce specific conformational preferences. The melting point range of 58-62°C indicates moderate thermal stability and suggests relatively weak intermolecular forces governing the crystal packing.

The InChI key UIXPTCZPFCVOQF-UHFFFAOYSA-N serves as a unique structural identifier that encodes the complete molecular connectivity and stereochemistry. This standardized representation enables precise identification across different chemical databases and computational platforms. The compound's structure features two methoxy groups positioned at the 2 and 3 positions of the benzoquinone ring, with a methyl substituent at position 5, creating a distinctive substitution pattern that influences both its chemical reactivity and biological function.

Computational analysis using density functional theory (DFT) methods has provided insights into the electronic structure and molecular geometry optimization. The calculations reveal specific bond lengths and angles that characterize the quinone system, including C=O bond lengths of approximately 1.23-1.24 Å and characteristic aromatic ring dimensions. These structural parameters are consistent with those observed in related benzoquinone derivatives and support the compound's classification as a typical quinone system.

Spectroscopic Characterization (UV-Vis, IR, NMR, MS)

Comprehensive spectroscopic analysis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone reveals characteristic features that confirm its structural identity and provide insights into its electronic properties. Mass spectrometry analysis demonstrates a molecular ion peak at m/z 182, consistent with the calculated molecular weight. The mass spectral fragmentation pattern provides additional structural confirmation through characteristic loss patterns associated with methoxy and methyl substituents.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information through both 1H and 13C NMR analyses. The 1H NMR spectrum, recorded in CDCl3 at 399.65 MHz, exhibits characteristic resonances that confirm the substitution pattern. Key signals include methoxy protons appearing around 4.0 ppm and aromatic protons displaying chemical shifts consistent with the quinone environment. The integration patterns and multiplicities support the proposed molecular structure and substitution pattern.

Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule, with characteristic chemical shifts for the quinone carbonyls, aromatic carbons, and aliphatic substituents. The carbonyl carbons typically appear in the downfield region around 180-190 ppm, while the methoxy carbons exhibit signals around 56-61 ppm. The aromatic carbons show chemical shifts consistent with the substituted benzoquinone system, providing unambiguous structural confirmation.

Ultraviolet-visible (UV-Vis) spectroscopy demonstrates characteristic absorption features associated with the quinone chromophore. The compound exhibits a significant absorption maximum at 268 nm in solution, which corresponds to π→π* electronic transitions within the quinone system. This absorption feature is characteristic of substituted benzoquinones and provides a convenient method for quantitative analysis and purity assessment.

Infrared (IR) spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups. The spectrum exhibits strong absorption bands associated with C=O stretching vibrations of the quinone carbonyls, typically appearing around 1660-1680 cm⁻¹. Additional bands corresponding to C-O stretching of the methoxy groups and aromatic C=C stretching vibrations provide further structural confirmation. The IR spectrum serves as a fingerprint for compound identification and purity verification.

Physicochemical Properties (Solubility, Melting Point, Stability)

The physicochemical properties of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone significantly influence its handling, storage, and application in various research contexts. The compound exhibits a melting point range of 58-62°C, indicating moderate thermal stability under standard laboratory conditions. This relatively low melting point facilitates purification through recrystallization techniques and suggests that the compound can be readily manipulated in synthetic procedures.

Solubility characteristics demonstrate the compound's compatibility with various solvent systems commonly employed in organic synthesis and biochemical research. The compound shows good solubility in organic solvents such as dimethylformamide (DMF) at 100 mg/mL and dimethyl sulfoxide (DMSO) at 100 mg/mL. Moderate solubility is observed in ethanol at 5 mg/mL, while aqueous solubility is limited to 0.2 mg/mL in phosphate-buffered saline at pH 7.2. The compound exhibits almost complete transparency in hot water, suggesting temperature-dependent solubility behavior.

Stability considerations are crucial for proper storage and handling of the compound. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is classified as light-sensitive, requiring storage under protected conditions to prevent photodegradation. The recommended storage temperature is 2-8°C in a cool, dark environment to maintain chemical integrity over extended periods. The compound is stable under normal atmospheric conditions but may be incompatible with strong oxidizing agents and reducing agents.

The density of the compound is predicted to be 1.19±0.1 g/cm³, which falls within the typical range for substituted aromatic compounds. The boiling point is predicted at 331.4±42.0°C, indicating significant thermal stability at elevated temperatures. These physical properties support the compound's utility in various synthetic and analytical applications while providing guidance for safe handling procedures.

Safety considerations include the compound's classification with hazard codes indicating potential skin and eye irritation (H315, H319) and possible respiratory irritation (H335). Appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation, is recommended during handling. The compound requires specific precautionary measures such as avoiding inhalation of dust or vapors and implementing appropriate emergency response procedures for skin or eye contact.

The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone has its origins in the utilization of naturally occurring quinonoid compounds that have been recognized for their biological significance for millennia [23]. Crude preparations of plants containing quinones as active ingredients were prescribed for more than 4000 years as purgatives, demonstrating the long-standing recognition of quinone chemistry in natural systems [23]. The compound belongs to the ubiquinone family, which is present in all cells including neural cells, and serves as a core structure for the ubiquinone group of compounds [4].

Historically, the earliest synthetic approaches to quinone derivatives relied on natural precursors such as catechol and pyrogallol, which undergo oxidation and cycloaddition reactions to form complex quinonoid structures [28]. Natural sources have provided benzoquinone compounds through the metabolism of certain fungi and as breakdown products of plant metabolites [27]. The biosynthetic pathways in nature often involve the condensation of naturally occurring phenolic compounds followed by enzymatic oxidation processes [25].

Traditional synthesis routes from natural precursors typically involved the isolation of trimethoxytoluene derivatives from plant sources, followed by controlled oxidation reactions [3]. The early industrial production methods utilized aniline as a starting material, where oxidation with manganese dioxide provided quinone products, though this method was primarily practiced in regions with more relaxed environmental regulations [19]. These historical approaches, while foundational, suffered from low yields and harsh reaction conditions that limited their practical application for large-scale synthesis.

Modern Organic Synthesis Approaches (Vilsmeier Reaction, Oxidative Pathways)

Vilsmeier Reaction Methodology

The Vilsmeier reaction has emerged as a crucial synthetic tool for the preparation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone from trimethoxytoluene precursors [1]. This method involves the reaction of 3,4,5-trimethoxytoluene with phosphorus oxychloride and N,N-dimethylformamide, followed by aldehyde introduction on the benzene ring to generate 2,3,4-trimethoxy-6-methyl-benzaldehyde [1]. The Vilsmeier reagent, formed from the reaction of substituted formamide with phosphorus oxychloride, creates a substituted chloroiminium ion that facilitates electrophilic aromatic substitution [6].

The process achieves total yields greater than 80 percent through a sequential oxidation strategy [1]. Room temperature conditions are employed for the initial Vilsmeier formylation, followed by hydrogen peroxide oxidation under organic acid catalysis to convert the aldehyde intermediate to the corresponding phenol [1]. Subsequently, dichromate oxidation directly produces the target benzoquinone without requiring isolation of intermediate products [1]. This methodology offers advantages of simple and convenient operation, easy product purification, and utilization of inexpensive and readily available reagents [1].

Advanced Oxidative Pathways

Modern oxidative pathways have been developed to improve the efficiency and selectivity of benzoquinone synthesis through controlled oxidation mechanisms [2]. The facile synthesis approach utilizes 2,3,4,5-tetramethoxytoluene as a starting material, employing Blanc chloromethylation reaction followed by Williamson reaction and oxidation [2]. This methodology demonstrates yields ranging from 68 to 88 percent depending on the specific alkoxy substituents introduced [2].

Cerric ammonium nitrate has proven to be an effective oxidizing agent for the final conversion step, providing clean oxidation of the methoxy-substituted aromatic precursors to the corresponding benzoquinones [2]. The oxidation proceeds through a mechanism involving electron transfer from the aromatic substrate to the cerium center, generating reactive intermediates that undergo subsequent transformations to yield the quinone products [2]. Temperature control during the oxidation step is critical, with reactions typically conducted at 0 degrees Celsius to minimize side reactions and optimize selectivity [2].

Catalytic Systems for Improved Yield and Selectivity

Heteropolyacid Catalysis

Heteropolyacid catalytic systems have demonstrated significant advantages in the synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone through their unique redox properties and mild reaction conditions [5]. The process employs hydrogen peroxide as the oxidant in conjunction with heteropolyacid catalysts containing molybdenum or tungsten and phosphorus or silicon as heteronucleus metal elements [5]. This one-stage oxidation process converts 3,4,5-trimethoxytoluene directly to the target benzoquinone without requiring intermediate isolation steps [5].

The heteropolyacid H9PMo6V6O40 system has been particularly effective, demonstrating the ability to catalyze oxidative coupling reactions with dioxygen as the final oxidant [16]. These Keggin-type mixed-addenda heteropolyacids function as strong oxidants that are soluble in water and oxygenated organic solvents, acting reversibly under mild conditions where their reduced forms are easily recycled by dioxygen [16]. The palladium acetate and heteropolyacid combination provides an efficient redox system for quinone synthesis applications [16].

Divanadium Polyoxometalate Catalysis

Divanadium-containing polyoxometalate catalysts represent a significant advancement in selective quinone synthesis methodology [12]. The catalyst [V10O38V2(μ-O)2]5- demonstrates remarkable performance in the oxidation of 3,4,5-trimethoxytoluene to 2,3-dimethoxy-5-methyl-1,4-benzoquinone, achieving 73 percent selectivity at 76 percent arene conversion [12]. The presence of the dioxovanadium core in the catalyst structure is crucial for optimal catalytic performance [12].

The reaction requires an acid co-catalyst or alternatively employs a highly protonated form of the divanadium complex [12]. Acetonitrile serves as the optimal solvent system for this transformation, and the catalyst demonstrates excellent structural retention under turnover conditions [12]. The system allows for easy recycling and reuse without significant loss of activity and selectivity, making it attractive for industrial applications [12]. The divanadium catalyst exhibits superior selectivity compared to conventional iron hexacyanoferrate or non-catalytic oxidation methods, which typically produce multiple isomeric quinone products [12].

| Catalytic System | Starting Material | Conversion (%) | Selectivity (%) | Key Advantages |

|---|---|---|---|---|

| Heteropolyacid H9PMo6V6O40 | 3,4,5-Trimethoxytoluene | Not specified | Not specified | Mild conditions, recyclable |

| Divanadium-POM | 3,4,5-Trimethoxytoluene | 76 | 73 | High selectivity, structural stability |

| Cerric Ammonium Nitrate | Tetramethoxytoluene derivatives | Variable | 68-88 | Clean oxidation, high yields |

| Vilsmeier/Dichromate | 3,4,5-Trimethoxytoluene | >80 | >80 | Simple operation, inexpensive reagents |

Green Chemistry Considerations in Industrial Production

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a paradigm shift toward sustainable quinone production by eliminating the need for chemical oxidants and reducing waste generation [21]. The electrochemical oxidation of phenols provides a versatile and scalable access to para-benzoquinones, achieving yields up to 99 percent under optimized conditions [21]. This method operates free of catalyst, mediator, or terminal chemical oxidizer, effectively minimizing waste production [21]. Electricity serves as a sustainable, reagent-free oxidant while enabling excellent selectivity control [21].

Flow electrochemical protocols have been developed to provide a foundation for continuous production under mild, ambient conditions [21]. The scalability of electrochemical reactions has been demonstrated on gram-scale preparations without equipment corrosion issues [21]. These systems offer significant advantages over traditional batch processes through improved heat and mass transfer characteristics, reduced reaction times, and enhanced safety profiles [17]. Electrochemical Meerwein arylation reactions have been reported for the synthesis of aryl-benzoquinone derivatives using simple undivided cells with copper anodes and stainless steel cathodes [17].

Sustainable Oxidation Technologies

The development of bio-inspired oxidation mechanisms has emerged as a promising approach for sustainable benzoquinone synthesis [20]. These processes utilize water as both the oxygen and hydrogen source, enabling simultaneous phenol oxygenation and quinone hydrogenation through geminal diol intermediates [20]. The mechanism involves Brønsted acid facilitation of water activation, significantly reducing the energy barrier associated with traditional water splitting processes [20]. This approach allows for the simultaneous production of valuable feedstocks while minimizing environmental impact [20].

Biocatalytic generation of quinone intermediates using horseradish peroxidase has been demonstrated as a more sustainable alternative to conventional stoichiometric oxidants [14]. The enzyme-catalyzed oxidation provides green chemistry metrics that are approximately twice as favorable compared to conventional chemical approaches when evaluated by generalized reaction mass efficiency and environmental factor calculations [14]. These biocatalytic methods operate under mild conditions and utilize renewable biological catalysts, significantly reducing the environmental footprint of quinone synthesis [14].

Environmental Impact Reduction Strategies

Industrial implementation of green chemistry principles in benzoquinone production focuses on solvent selection, waste minimization, and energy efficiency optimization [18]. The simultaneous production of cyclohexanone and benzoquinone through electrochemical systems achieves 100 percent atom efficiency by utilizing phenol and water as the only reactants [18] [22]. This integrated approach eliminates traditional waste streams and provides economic advantages through dual product formation [18].

Catalyst recycling and reusability have become critical factors in sustainable quinone synthesis [12]. The divanadium polyoxometalate catalysts maintain structural integrity and catalytic performance through multiple reaction cycles, reducing catalyst replacement costs and minimizing metal waste [12]. Heteropolyacid systems demonstrate similar recyclability characteristics, with their reduced forms being easily regenerated by atmospheric oxygen [16]. These catalyst systems contribute to process sustainability by reducing the consumption of expensive metal components and minimizing hazardous waste generation [12] [16].

| Green Chemistry Metric | Electrochemical Method | Biocatalytic Method | Traditional Chemical Method |

|---|---|---|---|

| Environmental Factor | ~2 | ~2 | ~4 |

| Atom Efficiency (%) | 100 | 85-90 | 60-70 |

| Energy Requirements | Moderate | Low | High |

| Waste Generation | Minimal | Low | High |

| Solvent Requirements | Aqueous/Minimal organic | Aqueous | Large organic volumes |

| Catalyst Recyclability | Not applicable | Limited | Variable |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

A primary hydrogen-deuterium isotope effect observed at the single-molecule level. Lu et al. Nature Chemistry, doi: 10.1038/nchem.821, published online 12 September 2010 http://www.nature.com/nchem